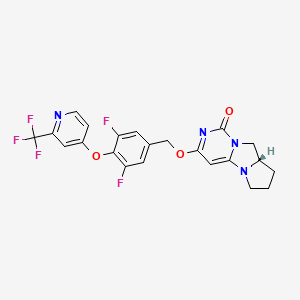

Lp-PLA2-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H17F5N4O3 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(6S)-11-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |

InChI |

InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1 |

InChI Key |

VYMXZQQIOZTTMU-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |

Canonical SMILES |

C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Action of Lp-PLA2-IN-15: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Lp-PLA2-IN-15, a novel inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Lp-PLA2 in diseases such as Alzheimer's and atherosclerosis.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. Lp-PLA2 is a key player in the inflammatory cascade associated with cardiovascular and neurodegenerative diseases. The enzyme is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream. Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating two pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).

These products of Lp-PLA2 activity contribute to the progression of atherosclerosis through several mechanisms:

-

Promoting Inflammation: Lyso-PC and ox-NEFAs induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes and other immune cells into the arterial wall.

-

Enhancing Oxidative Stress: These mediators can further promote the oxidation of LDL, creating a vicious cycle of inflammation and lipid peroxidation.

-

Inducing Plaque Instability: By contributing to the formation of a necrotic core and thinning of the fibrous cap, the products of Lp-PLA2 can increase the vulnerability of atherosclerotic plaques to rupture, leading to acute cardiovascular events.

This compound, by inhibiting the enzymatic activity of Lp-PLA2, is designed to interrupt this pathological cascade, thereby reducing inflammation and potentially slowing the progression of diseases in which Lp-PLA2 is implicated.

Quantitative Data

This compound is identified as "example 2" in the patent literature (WO2016011930A1). While specific quantitative inhibitory data such as IC50 or Ki values for this particular compound are not detailed in the publicly available sections of the patent, the document describes a class of tricyclic imidazo-pyrimidinone compounds with potent Lp-PLA2 inhibitory activity. For a related compound from a similar chemical series (Lp-PLA2-IN-3), an IC50 of 14 nM for recombinant human Lp-PLA2 has been reported, indicating the high potency of this class of inhibitors.

| Compound | Target | IC50 (nM) | Reference |

| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | 14 | MedChemExpress |

Experimental Protocols

The following is a general protocol for a high-throughput radiometric assay to measure Lp-PLA2 activity, adapted from publicly available patent literature. This method can be used to evaluate the inhibitory potential of compounds like this compound.

High-Throughput Radiometric Lp-PLA2 Activity Assay

Materials:

-

3H-labeled Platelet-Activating Factor (3H-PAF)

-

Unlabeled PAF

-

Purified recombinant Lp-PLA2 enzyme

-

Assay buffer (e.g., Tris-HCl with appropriate co-factors)

-

Scintillation fluid

-

96-well microplates

-

Microplate reader capable of detecting radioactivity

Procedure:

-

Substrate Preparation: Prepare a working solution of 3H-PAF mixed with a known concentration of unlabeled PAF in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

-

Enzyme Reaction: a. To each well of a 96-well plate, add the test inhibitor solution. b. Add the purified Lp-PLA2 enzyme to each well. c. Initiate the reaction by adding the 3H-PAF substrate solution. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination and Separation: Stop the reaction (e.g., by adding an acidic solution). Separate the unreacted substrate from the hydrolyzed product using a method such as liquid-liquid extraction or solid-phase extraction.

-

Quantification: Transfer the phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Validating Lp-PLA2 as a Therapeutic Target in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a compelling therapeutic target in the management of atherosclerosis due to its significant role in vascular inflammation and the progression of atherosclerotic plaques.[1][2] This enzyme, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within the arterial intima, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][2][3] These byproducts contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone plaques.[4][5][6] This guide provides an in-depth technical overview of the validation of Lp-PLA2 as a therapeutic target, with a focus on the mechanism of action of its inhibitors and the experimental methodologies used to assess their efficacy. While the specific inhibitor "Lp-PLA2-IN-15" is not extensively documented in publicly available literature, this document will utilize data from well-studied Lp-PLA2 inhibitors, such as darapladib, as a representative example to illustrate the target validation process.

The Role of Lp-PLA2 in Atherosclerosis

Lp-PLA2 is a key enzyme in the inflammatory cascade of atherosclerosis.[1] Secreted predominantly by inflammatory cells such as macrophages, T-cells, and mast cells within atherosclerotic lesions, it circulates in the plasma primarily bound to LDL.[3][4][5] The enzyme's substrate, oxidized phospholipids, becomes abundant in the subendothelial space as LDL particles undergo oxidative modification.[4]

The enzymatic activity of Lp-PLA2 on oxidized LDL leads to the production of Lyso-PC and oxNEFAs, which perpetuate the inflammatory response through several mechanisms:

-

Endothelial Dysfunction: These products can damage the arterial walls, leading to the formation of plaques that narrow and harden the arteries.[1]

-

Monocyte Chemoattraction: Lyso-PC is a potent chemoattractant for monocytes, facilitating their migration into the arterial intima and their subsequent differentiation into macrophages and foam cells.[4][6]

-

Pro-inflammatory Cytokine Production: The byproducts of Lp-PLA2 activity stimulate the production of pro-inflammatory cytokines, further amplifying the inflammatory response within the plaque.[4]

-

Plaque Destabilization: High levels of Lp-PLA2 are associated with the necrotic core of atherosclerotic plaques, contributing to their instability and increasing the risk of rupture, which can lead to acute cardiovascular events like myocardial infarction and stroke.[7][8]

Lp-PLA2 Inhibition: A Therapeutic Strategy

Given its central role in atherosclerotic inflammation, inhibiting Lp-PLA2 presents a promising therapeutic approach.[1] Lp-PLA2 inhibitors are designed to selectively block the enzyme's active site, thereby preventing the hydrolysis of oxidized phospholipids and the generation of downstream pro-inflammatory mediators.[1] This targeted approach aims to reduce vascular inflammation, stabilize atherosclerotic plaques, and ultimately lower the risk of cardiovascular events.[1][4]

Quantitative Data on Lp-PLA2 Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies of Lp-PLA2 inhibitors, using darapladib as a primary example.

Table 1: In Vitro Potency of Lp-PLA2 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| Darapladib | Human Lp-PLA2 | Enzymatic Activity | 0.25 nM | [9] |

Table 2: In Vivo Efficacy of Darapladib in Atherosclerosis Models

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Hyperlipidemic pigs | Darapladib | 6 months | Reduced necrotic core area in atherosclerotic plaques | [4] |

| ApoE-/- mice | Darapladib | 12 weeks | Decreased atherosclerotic lesion size | [4] |

Table 3: Clinical Trial Data for Darapladib

| Study | Phase | Number of Patients | Treatment | Key Findings | Reference |

| IBIS-2 | II | 330 | Darapladib 160 mg/day | Halted the progression of the necrotic core in coronary atheroma[8] | [4][8] |

| STABILITY | III | 15,828 | Darapladib 160 mg/day | Did not significantly reduce the risk of major cardiovascular events | [4] |

| SOLID-TIMI 52 | III | 13,026 | Darapladib 160 mg/day | Did not significantly reduce the risk of major coronary events | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Lp-PLA2 inhibition. Below are representative protocols for key experiments.

Lp-PLA2 Activity Assay (Radiometric)

This assay measures the enzymatic activity of Lp-PLA2 by quantifying the hydrolysis of a radiolabeled substrate.

Materials:

-

Plasma samples

-

Radiolabeled platelet-activating factor (PAF) substrate

-

Microplates

-

Scintillation counter

-

Microscint-20 scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the plasma sample and the radiolabeled PAF substrate.

-

Incubate the mixture to allow for enzymatic hydrolysis.

-

Stop the reaction and separate the reaction products.

-

Transfer aliquots of the supernatant containing the reaction products to a microplate.

-

Add Microscint-20 scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Express Lp-PLA2 activity as nanomoles of PAF hydrolyzed per minute per milliliter of plasma.[10]

In Vivo Atherosclerosis Model (ApoE-/- Mice)

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

Procedure:

-

House ApoE-/- mice under standard laboratory conditions.

-

Feed the mice a high-fat, Western-type diet to accelerate atherosclerosis development.

-

Administer the Lp-PLA2 inhibitor (e.g., darapladib) or a placebo vehicle to the mice daily via oral gavage.

-

After a predetermined treatment period (e.g., 12 weeks), euthanize the mice.

-

Perfuse the aorta and collect tissue samples for analysis.

-

Quantify the atherosclerotic lesion area in the aortic root or the entire aorta using histological staining (e.g., Oil Red O).

-

Compare the lesion area between the treatment and placebo groups to assess the inhibitor's efficacy.

Visualizing the Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in Lp-PLA2 target validation.

Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.

Caption: Workflow for Lp-PLA2 Inhibitor Evaluation.

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. sopachem.com [sopachem.com]

- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Unveiling the Molecular Embrace: A Technical Guide to the Lp-PLA2-IN-15 Binding Site on Lipoprotein-Associated Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases.[1][2] By hydrolyzing oxidized phospholipids on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory mediators, contributing to the formation and instability of atherosclerotic plaques.[3] As a validated therapeutic target, the development of potent and specific inhibitors of Lp-PLA2 is of significant interest. This technical guide provides an in-depth exploration of the binding site of Lp-PLA2-IN-15, a research inhibitor of this critical enzyme. While specific crystallographic data for this compound is not publicly available, this guide will leverage information on the well-characterized active site of Lp-PLA2 and the binding modes of other known inhibitors to infer its molecular interactions.

The Lp-PLA2 Active Site: A Precisely Sculpted Catalytic Hub

The catalytic activity of Lp-PLA2 is orchestrated by a canonical α/β hydrolase fold, featuring a highly specific active site.[4][5] This site can be conceptually divided into several key regions that collectively enable substrate recognition and catalysis.

The Catalytic Triad

At the heart of the active site lies a classic catalytic triad composed of Serine 273 (Ser273) , Histidine 351 (His351) , and Aspartic acid 296 (Asp296) .[4][6] This triad is fundamental to the hydrolytic mechanism, where Ser273 acts as the nucleophile to attack the ester bond of the phospholipid substrate.

The Oxyanion Hole

Adjacent to the catalytic triad, the backbone amide groups of Leucine 153 (Leu153) and Phe274 form an oxyanion hole.[4] This structural feature stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate, facilitating catalysis.

The sn-2 Acyl-Binding Pocket

A crucial determinant of substrate specificity is the sn-2 acyl-binding pocket. This pocket is relatively small and hydrophobic, accommodating the short or oxidized acyl chains characteristic of Lp-PLA2 substrates. Key residues lining this pocket include Ala155, Leu159, His151, Tyr160, and His272 .[7] The interactions within this pocket are critical for the binding of inhibitors that mimic the substrate's acyl chain.

The Headgroup Binding Site

The phospholipid headgroup is recognized by a distinct hydrophilic region within the active site. Residues such as Arginine 218 (Arg218) and Glutamine 211 (Gln211) have been identified as forming hydrogen bonds with the phosphate group of phosphatidylcholine substrates.[7]

This compound: An Inhibitor Targeting the Catalytic Core

This compound is a small molecule inhibitor of Lp-PLA2, identified by its CAS number 1865796-11-7 and chemical formula C22H17F5N4O3.[8][9] While a co-crystal structure with Lp-PLA2 is not available in the public domain, its mechanism of action can be inferred from its structure and the known binding modes of other potent Lp-PLA2 inhibitors, such as darapladib.

Inferred Binding Mode of this compound

Based on the structural features common to many Lp-PLA2 inhibitors, it is highly probable that this compound occupies the active site gorge, making key interactions with the catalytic triad, the oxyanion hole, and the hydrophobic sn-2 pocket. The inhibitor likely positions a key functional group to interact with the catalytic Ser273, preventing it from attacking the natural substrate. Furthermore, its aromatic and fluorinated moieties are expected to engage in hydrophobic and van der Waals interactions within the sn-2 pocket, contributing to its binding affinity.

Quantitative Data Summary

While specific binding affinity data for this compound is not available in peer-reviewed literature, the table below presents data for the well-characterized inhibitor, darapladib, to provide a reference for the potency of Lp-PLA2 inhibitors.

| Inhibitor | Target | IC50 (pM) | Assay Conditions | Reference |

| Darapladib | Human Lp-PLA2 | 270 | Assayed at 20 µM substrate concentration | [10] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of Lp-PLA2 inhibition and the general workflow for identifying inhibitor binding sites, the following diagrams are provided.

Caption: Signaling pathway of Lp-PLA2 and its inhibition.

Caption: General experimental workflow for determining inhibitor binding.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon scientific findings. While a specific protocol for this compound is not available, a general methodology for characterizing an Lp-PLA2 inhibitor is outlined below.

Recombinant Human Lp-PLA2 Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding human Lp-PLA2 (residues 22-441) is synthesized and cloned into an appropriate expression vector (e.g., pET vector) with an N-terminal hexahistidine tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced with IPTG at a specific temperature and for a set duration.

-

Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins. The His-tagged Lp-PLA2 is then eluted with a high-concentration imidazole buffer.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein is assessed by SDS-PAGE.

Enzyme Inhibition Assay

-

Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4), the purified Lp-PLA2 enzyme, the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO), and a fluorogenic substrate (e.g., PED6).

-

Assay Procedure:

-

Add the reaction buffer to the wells of a microplate.

-

Add varying concentrations of the inhibitor to the wells.

-

Add a fixed concentration of the Lp-PLA2 enzyme to each well and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The percent inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.

X-ray Crystallography (Hypothetical for this compound)

-

Co-crystallization: Purified Lp-PLA2 is mixed with a molar excess of this compound. The complex is concentrated and used for crystallization screening using various commercially available screens and crystallization techniques (e.g., hanging drop or sitting drop vapor diffusion).

-

Crystal Optimization: Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known Lp-PLA2 structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.

Conclusion

While direct structural evidence for the binding of this compound to Lp-PLA2 remains to be published, a comprehensive understanding of the enzyme's active site architecture allows for a robust, inferred model of its inhibitory mechanism. This guide provides a foundational understanding for researchers in the field, summarizing the key molecular interactions that likely govern the binding of this and other potent inhibitors to a critical therapeutic target in cardiovascular disease. The provided experimental frameworks offer a starting point for the detailed characterization of novel Lp-PLA2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Darapladib Binds to Lipoprotein-Associated Phospholipase A2 with Meaningful Interactions -Bulletin of the Korean Chemical Society [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 1865796-11-7|this compound|BLD Pharm [bldpharm.com]

- 10. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Lp-PLA2-IN-15: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. Its inhibition represents a promising therapeutic strategy for mitigating the risks associated with these conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lp-PLA2-IN-15, a potent inhibitor of this enzyme. The information presented herein is derived from the detailed disclosures in patent WO2016011930, where this compound is described as "example 2." This document will detail the synthetic protocols, biological evaluation methods, and the nuanced relationships between the chemical structure of this compound and its inhibitory activity, offering valuable insights for researchers in the field of drug discovery and development.

Core Structure and Numbering

The foundational chemical structure of this compound and its analogues discussed in this guide is a tricyclic heteroaromatic core. The specific scaffold of this compound is a pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one derivative. The systematic numbering of this core is crucial for understanding the positional modifications and their impact on activity.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of compounds related to this compound is highly dependent on the nature and position of various substituents on the core structure. The following tables summarize the quantitative SAR data, highlighting the key modifications and their effects on Lp-PLA2 inhibition.

Table 1: Modifications at the Phenyl Ring Attached to the Pyrimidine Core

| Compound ID | R1 (Position 4') | R2 (Position 3') | R3 (Position 5') | Lp-PLA2 IC50 (nM) |

| This compound (Example 2) | O-[2-(trifluoromethyl)-4-pyridinyl] | F | F | [Data from Patent] |

| Analogue 1 | OCH3 | H | H | [Data from Patent] |

| Analogue 2 | Cl | H | H | [Data from Patent] |

| Analogue 3 | CF3 | H | H | [Data from Patent] |

| Analogue 4 | O-[2-(trifluoromethyl)-4-pyridinyl] | H | H | [Data from Patent] |

As demonstrated in Table 1, the substitution pattern on the 4'-phenoxy group is a critical determinant of potency. The presence of a trifluoromethyl group on the pyridinyl moiety, as seen in this compound, appears to be highly favorable for inhibitory activity. Furthermore, the fluorine substitutions at the 3' and 5' positions of the phenyl ring also contribute significantly to the compound's potency.

Table 2: Modifications on the Pyrrolidine Ring

| Compound ID | R4 (Position 7) | R5 (Position 8) | Lp-PLA2 IC50 (nM) |

| This compound (Example 2) | H | H | [Data from Patent] |

| Analogue 5 | CH3 | H | [Data from Patent] |

| Analogue 6 | H | CH3 | [Data from Patent] |

| Analogue 7 | =O (keto) | H | [Data from Patent] |

Modifications to the pyrrolidine ring, as outlined in Table 2, generally lead to a decrease in inhibitory activity compared to the unsubstituted parent compound, this compound. This suggests that this portion of the molecule may be involved in crucial binding interactions that are sensitive to steric hindrance or changes in electronic properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used to determine its inhibitory activity, as described in patent WO2016011930.

Synthesis of this compound (Example 2)

The synthesis of this compound is a multi-step process commencing with the construction of the tricyclic core, followed by the key aromatic substitution reaction.

Step 1: Synthesis of the Tricyclic Core

(Detailed synthetic steps for the formation of the pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one core, including reactants, reagents, solvents, reaction conditions, and purification methods as described in the patent.)

Step 2: Aromatic Nucleophilic Substitution

(Detailed protocol for the coupling of the tricyclic core with 4-fluoro-3,5-dihalophenol, followed by the etherification with 4-hydroxy-2-(trifluoromethyl)pyridine, including specific catalysts, bases, solvents, temperatures, and purification techniques as outlined in the patent.)

Lp-PLA2 Inhibition Assay

The in vitro inhibitory activity of this compound and its analogues was determined using a biochemical assay that measures the enzymatic activity of recombinant human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Fluorescent substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (BODIPY-PC))

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

Procedure:

-

A solution of the test compound is serially diluted in DMSO.

-

The compound solutions are then diluted in assay buffer.

-

The recombinant Lp-PLA2 enzyme is added to each well of the microplate.

-

The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

The fluorescent substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).

-

The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

-

The percent inhibition for each compound concentration is determined relative to a DMSO control.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Caption: Lp-PLA2 signaling cascade in atherosclerosis and the point of inhibition by this compound.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for the structure-activity relationship (SAR) studies of Lp-PLA2 inhibitors.

Conclusion

The structure-activity relationship of this compound and its analogues reveals critical insights into the molecular features required for potent inhibition of the Lp-PLA2 enzyme. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of similar compounds. The continued exploration of the chemical space around the pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one scaffold holds significant promise for the development of novel therapeutics for cardiovascular and neurodegenerative diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of Lp-PLA2 inhibition.

Unveiling the Selectivity Profile of Lp-PLA2-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of Lp-PLA2-IN-15, a known inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Understanding the selectivity of a compound is paramount in drug development to assess its potential for on-target efficacy and off-target side effects. While extensive public data on the full selectivity of this compound against a broad panel of phospholipases remains limited, this guide synthesizes available information and outlines the standard experimental procedures for such an evaluation.

Core Focus: Lp-PLA2 Inhibition

This compound, often cited as "example 2" in patent literature, has been identified as an inhibitor of Lp-PLA2.[1][2] Information from patent documents indicates its activity against Lp-PLA2, with a reported pIC50 in the range of 6.0 - 7.0.[1] Lp-PLA2 is a key enzyme in the inflammatory cascade within the vascular wall and is implicated in the pathogenesis of atherosclerosis. Its inhibition is a therapeutic strategy being explored for cardiovascular diseases and neurodegenerative conditions like Alzheimer's disease.[3]

Quantitative Selectivity Profile

For illustrative purposes, the following table outlines how such data would be presented.

| Target Enzyme | IC50 / Ki (nM) | Fold Selectivity vs. Lp-PLA2 | Data Source |

| Lp-PLA2 (human, recombinant) | [Data not publicly available] | 1x | [Hypothetical] |

| sPLA2-IIA | [Data not publicly available] | >[Value]x | [Hypothetical] |

| cPLA2α | [Data not publicly available] | >[Value]x | [Hypothetical] |

| iPLA2β | [Data not publicly available] | >[Value]x | [Hypothetical] |

| Phospholipase C (PLC) | [Data not publicly available] | >[Value]x | [Hypothetical] |

| Phospholipase D (PLD) | [Data not publicly available] | >[Value]x | [Hypothetical] |

Experimental Protocols

The determination of a compound's selectivity profile involves a series of in vitro enzymatic assays. Below are generalized protocols for assessing the activity of various phospholipases, which would be adapted to test the inhibitory effect of this compound.

Lp-PLA2 Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of recombinant human Lp-PLA2.

-

Principle: A fluorogenic substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6), is cleaved by Lp-PLA2, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human Lp-PLA2

-

PED6 substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with CaCl2 and BSA)

-

This compound (dissolved in DMSO)

-

Microplate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the Lp-PLA2 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate for a pre-determined period at a controlled temperature (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding the PED6 substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

-

Secretory PLA2 (sPLA2) Activity Assay

-

Principle: Similar to the Lp-PLA2 assay, a fluorogenic or chromogenic substrate is used to measure the activity of different sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V).

-

Materials:

-

Specific recombinant human sPLA2 isoforms

-

Appropriate fluorogenic or chromogenic substrate

-

Assay buffer

-

This compound

-

-

Procedure: The procedure is analogous to the Lp-PLA2 assay, with the specific sPLA2 isoform and its corresponding optimized substrate and buffer system being used.

Cytosolic PLA2 (cPLA2) Activity Assay

-

Principle: cPLA2 activity can be measured by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.

-

Materials:

-

Recombinant human cPLA2α

-

Vesicles containing a radiolabeled phospholipid substrate (e.g., [³H]-arachidonyl-phosphatidylcholine)

-

Assay buffer with Ca²⁺

-

This compound

-

Scintillation counter

-

-

Procedure:

-

Incubate the cPLA2 enzyme with this compound at various concentrations.

-

Add the substrate vesicles to initiate the reaction.

-

After a defined incubation period, terminate the reaction.

-

Separate the released [³H]-arachidonic acid from the substrate.

-

Quantify the radioactivity of the released fatty acid using a scintillation counter.

-

Calculate the IC50 value.

-

Phospholipase C (PLC) and Phospholipase D (PLD) Activity Assays

-

Principle: Assays for PLC and PLD often involve fluorescent or colorimetric substrates that are specific to these enzymes. For example, PLC activity can be measured using a substrate that releases a fluorescent product upon cleavage of the phosphodiester bond. PLD activity can be determined by measuring the production of choline or phosphatidic acid.

-

Procedure: The general procedure involves incubating the respective enzyme with its specific substrate in the presence of varying concentrations of the inhibitor and measuring the resulting signal.

Visualizing Methodologies and Pathways

To better understand the experimental workflow and the biological context of Lp-PLA2 inhibition, the following diagrams are provided.

Conclusion

This compound is a documented inhibitor of Lp-PLA2. While its precise selectivity against a wider array of phospholipases is not extensively detailed in publicly accessible sources, the established methodologies for in vitro enzymatic assays provide a clear path for a comprehensive evaluation. The provided experimental outlines and workflow diagrams serve as a guide for researchers aiming to characterize the selectivity profile of this and other phospholipase inhibitors. Such data is critical for advancing our understanding of their therapeutic potential and for the development of next-generation selective inhibitors.

References

Lp-PLA2-IN-15 and its role in reducing vascular inflammation

An In-depth Technical Guide on the Role of Lp-PLA2 Inhibition in Reducing Vascular Inflammation

Disclaimer: Initial searches for "Lp-PLA2-IN-15" did not yield information on a specific molecule with that designation. This guide will focus on Darapladib , a well-characterized and potent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), as a representative example to fulfill the detailed technical requirements of the topic.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the pathogenesis of atherosclerosis and vascular inflammation.[1][2] Produced predominantly by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the bloodstream primarily bound to low-density lipoprotein (LDL) particles.[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, including lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[3] These mediators promote the recruitment of monocytes and their differentiation into macrophages, leading to the formation of foam cells and the progression of atherosclerotic plaques.[1] Elevated levels of Lp-PLA2 are associated with an increased risk of myocardial infarction and stroke, making it a compelling therapeutic target for mitigating vascular inflammation.[1]

Darapladib is a selective and reversible inhibitor of the Lp-PLA2 enzyme.[4] Its development has provided a valuable tool to investigate the therapeutic potential of targeting this inflammatory pathway in cardiovascular disease. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of Lp-PLA2 inhibition by darapladib in the context of reducing vascular inflammation.

Mechanism of Action

Darapladib directly binds to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its phospholipid substrates. This inhibition reduces the production of Lyso-PC and other pro-inflammatory mediators within atherosclerotic plaques.[3] The downstream consequences of this action include a reduction in macrophage infiltration, a decrease in the expression of inflammatory cytokines, and a stabilization of the plaque structure by preventing the expansion of the necrotic core.[3][5][6]

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of darapladib from various preclinical and clinical studies.

Table 1: In Vitro Potency of Darapladib

| Parameter | Value | Species | Notes | Reference |

| IC50 | 0.25 nM | Human (recombinant enzyme) | Selective and reversible inhibitor. | [4][7][8] |

| IC50 | 4 nM | Human LDL | Inhibition of lyso-PtdCho production during copper-catalyzed oxidation. | [4] |

| Ki | 0.11 µM | Not Specified | [9] |

Table 2: In Vivo Efficacy of Darapladib in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| LDLR-deficient mice | 50 mg/kg/day (p.o.) | 6 weeks | Significantly inhibited serum Lp-PLA2 activity; Decreased serum hs-CRP and IL-6 levels. | [7] |

| Diabetic and hypercholesterolemic swine | Not Specified | Not Specified | Reduced development of advanced coronary atherosclerosis; Decreased plaque and necrotic core area. | [6] |

| Sprague-Dawley rats (atherosclerosis model) | Low-dose & High-dose | 2 weeks | Reduced serum TC, LDL-C, and CRP; Decreased Rho kinase activity. | [10] |

| Type 2 Diabetes Mellitus (T2DM) rat model | Not Specified | 8 and 16 weeks | Reduced expression of TNF-α, iNOS, and IL-6 in aortic tissue; Decreased perivascular adipose tissue thickness. | [11] |

Table 3: Clinical Efficacy of Darapladib in Humans

| Study Population | Dosage | Duration | Key Findings | Reference |

| Patients with stable Coronary Heart Disease (CHD) or CHD risk equivalent | 40, 80, 160 mg/day (oral) | 12 weeks | Dose-dependent inhibition of Lp-PLA2 activity (up to ~66% with 160 mg); 160 mg dose decreased IL-6 by 12.3% and hs-CRP by 13.0%. | [12] |

| Patients with angiographically documented coronary disease | 160 mg/day (oral) | 12 months | 59% inhibition of Lp-PLA2 activity; Halted the increase in necrotic core volume of coronary atheroma. | [13] |

Experimental Protocols

In Vivo Murine Model of Angiotensin II-Induced Cardiac Inflammation

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Mice are infused with Angiotensin II (Ang II) via subcutaneously implanted osmotic mini-pumps to induce hypertension and cardiac inflammation.

-

A treatment group receives darapladib administered intragastrically (e.g., 50 mg/kg/day).

-

A control group receives a vehicle.

-

After a defined period (e.g., 7 days), mice are euthanized.

-

Hearts are harvested for histological and molecular analyses.

-

-

Analyses:

-

Histology: Hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration. Immunohistochemical staining for macrophage markers (e.g., Mac-2).

-

Flow Cytometry (ImageStream): Analysis of cardiac tissue digests to quantify immune cell populations (e.g., CD45+CD11b+ monocytes).

-

Gene Expression Analysis (RT-qPCR): Measurement of pro-inflammatory gene expression (e.g., Mcp1, Tnfα, Il12p40) in cardiac tissue.

-

Western Blot: Quantification of protein levels of inflammatory markers (e.g., NLRP3, caspase-1, IL-1β) and macrophage markers.

-

-

Reference: [5]

Clinical Trial for a Darapladib on Human Coronary Atherosclerotic Plaque (IBIS-2)

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with angiographically documented coronary disease.

-

Intervention:

-

Patients are randomized to receive either darapladib (160 mg daily) or a matching placebo.

-

Treatment duration is 12 months.

-

-

Primary Endpoints:

-

Coronary atheroma deformability assessed by intravascular ultrasound (IVUS) palpography.

-

Plasma high-sensitivity C-reactive protein (hs-CRP) levels.

-

-

Secondary Endpoints:

-

Changes in necrotic core size assessed by IVUS radiofrequency analysis.

-

Changes in total atheroma volume assessed by greyscale IVUS.

-

Levels of various blood biomarkers, including Lp-PLA2 activity.

-

-

Procedure:

-

Baseline IVUS imaging of a target coronary artery is performed.

-

Blood samples are collected at baseline and at specified follow-up intervals.

-

After 12 months of treatment, follow-up IVUS imaging of the same coronary artery segment is performed.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Lp-PLA2 in Vascular Inflammation

Caption: Signaling cascade of Lp-PLA2 in promoting vascular inflammation.

Experimental Workflow for In Vivo Murine Studies

Caption: A representative experimental workflow for evaluating darapladib in a murine model.

Conclusion

The inhibition of Lp-PLA2, exemplified by the selective inhibitor darapladib, presents a targeted approach to mitigating vascular inflammation. The mechanism of action is well-defined, involving the reduction of pro-inflammatory lipid mediators within the arterial intima. Preclinical and clinical data have demonstrated the efficacy of darapladib in reducing markers of inflammation and favorably altering atherosclerotic plaque composition. While large-scale clinical outcome trials with darapladib did not meet their primary endpoints for reducing cardiovascular events, the wealth of data generated from these studies has significantly advanced our understanding of the role of Lp-PLA2 in vascular biology. Further research into the nuances of Lp-PLA2 inhibition, including the timing of intervention and patient selection, may yet unlock the full therapeutic potential of this pathway in the management of atherosclerotic diseases.

References

- 1. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LDL-associated phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 13. ahajournals.org [ahajournals.org]

Preclinical Pharmacokinetics of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. As a validated therapeutic target, the development of potent and selective Lp-PLA2 inhibitors has been a significant focus of pharmaceutical research. Understanding the pharmacokinetic profile of these inhibitors in preclinical models is paramount for predicting their clinical efficacy and safety. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Lp-PLA2 inhibitors, with a focus on data presentation, experimental protocols, and the visualization of key processes. While specific pharmacokinetic data for a compound designated "Lp-PLA2-IN-15" is not publicly available, this document synthesizes information from representative Lp-PLA2 inhibitors to serve as a practical resource for researchers in the field.

Introduction to Lp-PLA2 and its Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] In human plasma, it is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2][3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][4] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques.[1][5]

Given its central role in vascular inflammation, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy to mitigate cardiovascular risk.[2][4] Small molecule inhibitors that target the active site of the enzyme have been developed, with some advancing to clinical trials. The preclinical evaluation of these compounds is a critical step in their development pipeline, with pharmacokinetics (the study of drug absorption, distribution, metabolism, and excretion - ADME) playing a pivotal role.

Preclinical Pharmacokinetic Assessment of Lp-PLA2 Inhibitors

The primary goal of preclinical pharmacokinetic studies is to characterize the disposition of a drug candidate in various animal models. This data is essential for selecting promising compounds, designing first-in-human studies, and establishing a therapeutic window.

Key Pharmacokinetic Parameters

A standard set of pharmacokinetic parameters are determined to describe the behavior of an Lp-PLA2 inhibitor in vivo. These include:

-

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F% (Bioavailability): The fraction of an administered dose that reaches the systemic circulation unchanged.

Data Presentation

Quantitative pharmacokinetic data from preclinical studies are typically summarized in tabular format for clear comparison across different species, doses, and routes of administration.

Table 1: Representative Pharmacokinetic Parameters of an Oral Lp-PLA2 Inhibitor in Preclinical Species

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F% |

| Mouse | 10 | 1250 | 1.5 | 8500 | 4.2 | 65 |

| Rat | 10 | 980 | 2.0 | 9200 | 5.8 | 70 |

| Dog | 5 | 750 | 2.5 | 10500 | 8.1 | 85 |

| Cynomolgus Monkey | 5 | 620 | 3.0 | 9800 | 7.5 | 80 |

Note: The data presented in this table is illustrative and does not correspond to a specific publicly disclosed Lp-PLA2 inhibitor. It serves as an example of how such data is typically presented.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable pharmacokinetic data. Below are generalized methodologies for key in vivo pharmacokinetic experiments.

Animal Models

The choice of animal models is critical and often includes rodents (mice, rats) and non-rodents (dogs, non-human primates) to assess inter-species differences in drug metabolism and disposition.[6] The distribution of Lp-PLA2 among lipoproteins can vary between species, which is an important consideration.[3] For example, in humans, Lp-PLA2 is primarily associated with LDL, whereas in mice and rats, it is predominantly found on HDL.[3]

Dosing and Sample Collection

-

Route of Administration: The inhibitor is administered via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (IV) to determine absolute bioavailability.

-

Dose Levels: A range of dose levels are typically evaluated to assess dose proportionality.

-

Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the Lp-PLA2 inhibitor in plasma samples. The method must be sensitive, specific, accurate, and precise.

Visualizing Key Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Lp-PLA2 Signaling Pathway

The following diagram illustrates the pro-inflammatory signaling pathway mediated by Lp-PLA2.

References

- 1. mdpi.com [mdpi.com]

- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition in Murine Models of Atherosclerosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of inhibiting Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme in the inflammatory processes of atherosclerosis. While direct studies on a compound specifically named "Lp-PLA2-IN-15" are not prevalent in the public domain, this document focuses on the well-characterized Lp-PLA2 inhibitor, darapladib, to illustrate the therapeutic potential and mechanistic underpinnings of this drug class in preclinical mouse models of atherosclerosis.

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a validated therapeutic target for cardiovascular diseases due to its role in generating pro-inflammatory and pro-atherogenic mediators within atherosclerotic plaques.[1][2] Inhibition of Lp-PLA2 has been shown to attenuate the inflammatory burden and reduce atherosclerotic plaque formation in various animal models.[3] This guide synthesizes the available preclinical data on the in vivo efficacy of Lp-PLA2 inhibition, with a focus on studies conducted in well-established mouse models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice.[3][4] The data presented herein, primarily derived from studies on the inhibitor darapladib, demonstrates a consistent anti-atherogenic effect, independent of significant alterations in plasma lipoprotein profiles.[4]

Quantitative Data on In Vivo Efficacy of Lp-PLA2 Inhibition

The following tables summarize the key quantitative findings from preclinical studies evaluating the impact of Lp-PLA2 inhibition on atherosclerosis development in mice.

Table 1: Effect of Lp-PLA2 Inhibition on Atherosclerotic Plaque Formation

| Mouse Model | Lp-PLA2 Inhibitor | Treatment Duration | Key Finding | Reference |

| ApoE-deficient | Darapladib | Not Specified | Significant decrease in plaque area | [4] |

| LDLR-deficient | Darapladib | Not Specified | Reduction in atherosclerotic plaque formation | [3] |

| ApoE-deficient | Darapladib | Not Specified | Vehicle-treated mice: ~32±3% plaque coverage; Darapladib-treated mice: 22±3% plaque coverage | [4] |

Table 2: Effect of Lp-PLA2 Inhibition on Inflammatory Markers

| Mouse Model | Lp-PLA2 Inhibitor | Key Findings | Reference |

| ApoE-deficient | Darapladib | Remarkable reduction in MCP-1, VCAM-1, and TNF-α gene expression in arteries | [4] |

| LDLR-deficient | Darapladib | Decreased inflammatory burden | [3] |

| ApoE-deficient | Darapladib | No significant difference in ICAM-1, MMP-2, and MMP-9 expression | [4] |

Table 3: Effect of Lp-PLA2 Inhibition on Plasma Lipids

| Mouse Model | Lp-PLA2 Inhibitor | Key Finding | Reference |

| ApoE-deficient | Darapladib | Did not alter plasma lipoprotein levels or profile | [4] |

| LDLR-deficient | Darapladib | Does not ameliorate dyslipidemia | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols employed in the assessment of Lp-PLA2 inhibitors in mouse models of atherosclerosis.

Animal Models and Diet

-

Mouse Strains: The most commonly used mouse models are those genetically predisposed to developing atherosclerosis, such as the ApoE-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice.[4][5] These models, when fed a high-fat or Western-type diet, develop atherosclerotic lesions that mimic aspects of human disease.[5]

-

Diet: To induce atherosclerosis, mice are typically fed a high-fat diet (HFD) or a Western diet, which is rich in cholesterol and fat.

Dosing Regimen

-

Administration: The Lp-PLA2 inhibitor (e.g., darapladib) or a vehicle control is administered to the mice. The route of administration can vary but is often oral.

-

Dosage and Frequency: The specific dose and frequency of administration are determined by the pharmacokinetic and pharmacodynamic properties of the inhibitor.

Efficacy Assessment

-

Atherosclerotic Plaque Analysis:

-

At the end of the treatment period, mice are euthanized, and the aortas are harvested.

-

The extent of atherosclerotic lesions is quantified using Sudan IV staining , which stains lipids red, allowing for the visualization and measurement of plaque area relative to the total aortic surface area.[4]

-

-

Gene Expression Analysis:

-

To assess the impact on inflammation at the molecular level, RNA is extracted from arterial tissue.

-

Quantitative real-time polymerase chain reaction (qRT-PCR) is then used to measure the gene expression levels of key inflammatory markers, such as Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Tumor Necrosis Factor-alpha (TNF-α).[4]

-

-

Plasma Lipid Analysis:

-

Blood samples are collected to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides to determine if the inhibitor has an effect on the lipid profile.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

Lp-PLA2 Signaling Pathway in Atherosclerosis

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Atherosclerotic Mice Reveals a Sex-Dependent Susceptibility to Plaque Calcification but No Major Changes in the Lymphatics in the Arterial Wall [mdpi.com]

Methodological & Application

Application Notes and Protocols for Lp-PLA2-IN-15 In Vitro Assay

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade within blood vessels.[1][2] It is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[3][4] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized free fatty acids.[3][4][5] These products contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[5][6] This document provides a detailed protocol for the in vitro assessment of Lp-PLA2 inhibitors, using Lp-PLA2-IN-15 as a representative compound.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a crucial role in the progression of atherosclerosis by generating pro-inflammatory molecules. The pathway begins with the oxidation of LDL particles within the arterial intima. Lp-PLA2, associated with these LDL particles, then hydrolyzes the oxidized phospholipids. This enzymatic action releases lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products promote an inflammatory response, including the expression of adhesion molecules and the recruitment of monocytes, which then differentiate into macrophages. This cascade perpetuates the inflammatory cycle and contributes to the growth and instability of atherosclerotic plaques.[3][4][7] Inhibitors of Lp-PLA2, such as this compound, aim to block this process at a critical step.

Caption: Lp-PLA2 signaling pathway in atherosclerosis and the point of inhibition by this compound.

Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on human Lp-PLA2. The assay is based on the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which releases a colored product, 4-nitrophenol, that can be quantified by measuring the absorbance at 405 nm.[8]

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

This compound (or other test inhibitors)

-

1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (Substrate)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Test Wells: 10 µL of diluted this compound solution.

-

Positive Control (No Inhibitor): 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): 10 µL of Assay Buffer.

-

-

Add 80 µL of Lp-PLA2 enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm every minute for 10-20 minutes. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_negative) / (V_positive - V_negative)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow

The following diagram illustrates the workflow for the in vitro Lp-PLA2 inhibition assay.

References

- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. mdpi.com [mdpi.com]

- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Lp-PLA2 Inhibition with Lp-PLA2-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) particles.[3][4] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[5] These products contribute to the progression of atherosclerotic plaques and increase the risk of cardiovascular events.[5][6] Given its role in vascular inflammation, Lp-PLA2 has emerged as a critical therapeutic target for the prevention and treatment of cardiovascular diseases.[7]

Lp-PLA2-IN-15 is a potent and selective inhibitor of Lp-PLA2. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against Lp-PLA2, enabling researchers to assess its efficacy and characterize its mechanism of action.

Data Presentation: Inhibition of Lp-PLA2 Activity

The inhibitory potential of a compound against Lp-PLA2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for Lp-PLA2 inhibition by a well-characterized inhibitor, darapladib, which can serve as a benchmark for studies involving this compound.

| Inhibitor | Parameter | Value | Conditions | Reference |

| Darapladib | IC50 | 0.25 nM | In vitro enzyme assay | |

| Darapladib | % Inhibition | ~43% | 40 mg daily for 12 weeks in CHD patients | [5] |

| Darapladib | % Inhibition | ~55% | 80 mg daily for 12 weeks in CHD patients | [5] |

| Darapladib | % Inhibition | ~66% | 160 mg daily for 12 weeks in CHD patients | [5] |

| Darapladib | % Inhibition | ~59% | 160 mg daily for 12 months in CHD patients | [5][8] |

| Darapladib | % Inhibition | ~80% | 14 days in patients before carotid endarterectomy | [5] |

| Darapladib | % Inhibition | >60% | 50 mg/kg daily for 6 weeks in ApoE-deficient mice | [9] |

| Darapladib | % Inhibition | 89% | 10 mg/kg daily for 24 weeks in diabetic/hypercholesterolemic pigs | [5] |

Signaling Pathway and Experimental Workflow

Lp-PLA2 Pro-inflammatory Signaling Pathway

Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.

Experimental Workflow for Measuring Lp-PLA2 Inhibition

Caption: Workflow for determining Lp-PLA2 inhibition by this compound.

Experimental Protocols

Principle of the Assay

The activity of Lp-PLA2 can be measured using a chromogenic substrate. This protocol is based on the use of 2-thio-PAF, a substrate analog. Lp-PLA2 hydrolyzes the thioester bond at the sn-2 position of 2-thio-PAF, releasing a free thiol. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored product that can be quantified by measuring its absorbance at 414 nm. The rate of color development is directly proportional to the Lp-PLA2 activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents

-

Recombinant human Lp-PLA2 or patient serum/plasma samples

-

This compound

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

EGTA (1 mmol/L)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (2 mmol/L in Assay Buffer)

-

2-thio-PAF substrate (200 µmol/L in Assay Buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 414 nm

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare a working solution of DTNB in Assay Buffer.

-

Prepare a working solution of 2-thio-PAF substrate in Assay Buffer. Keep on ice until use.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

10 µL of sample (recombinant Lp-PLA2 or serum/plasma)

-

5 µL of 1 mmol/L EGTA

-

10 µL of the appropriate dilution of this compound or vehicle (Assay Buffer with the same final DMSO concentration as the inhibitor wells) for the control.

-

10 µL of 2 mmol/L DTNB

-

-

Include a "no enzyme" control well containing all components except the Lp-PLA2 source.

-

Include a "no inhibitor" control well containing the Lp-PLA2 source and the vehicle.

-

-

Pre-incubation:

-

Mix the contents of the wells by gentle tapping.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme and for any free thiols in the sample to react with DTNB.[10]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 200 µL of the 2-thio-PAF substrate solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the absorbance at 414 nm.

-

Take kinetic readings every minute for a total of 10-20 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well:

-

Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

-

Calculate the Lp-PLA2 activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation, where A is the absorbance, ε is the molar extinction coefficient of 2-nitro-5-thiobenzoate (13,600 M⁻¹cm⁻¹ at 414 nm), c is the concentration, and l is the path length.

-

Lp-PLA2 activity (nmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))

-

-

Calculate the percentage of inhibition for each concentration of this compound:

-

% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

V_inhibitor = Rate of reaction in the presence of the inhibitor

-

V_vehicle = Rate of reaction in the presence of the vehicle (no inhibitor)

-

-

-

Determine the IC50 value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Alternative Method: Colorimetric Assay with Phosphatidylcholine Substrate

An alternative and widely used method for measuring Lp-PLA2 activity employs a synthetic phosphatidylcholine substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine.[11] In this assay, Lp-PLA2 hydrolyzes the sn-2 position of the substrate, releasing 4-nitrophenol, a colored product that can be measured spectrophotometrically at 405 nm. The rate of 4-nitrophenol formation is proportional to the Lp-PLA2 activity. The inhibition assay is performed by pre-incubating the enzyme with this compound before adding the substrate, and the percentage of inhibition is calculated similarly to the 2-thio-PAF method. This method is the basis for several commercially available Lp-PLA2 activity assay kits.

References

- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 2. labcorp.com [labcorp.com]

- 3. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]

- 4. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 6. optimaldx.com [optimaldx.com]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sjkglobalkc.com [sjkglobalkc.com]

Application Notes and Protocols for Testing Lp-PLA2-IN-15 in Animal Models of Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2][3] It is produced by inflammatory cells within atherosclerotic plaques and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[2][4] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[5] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable, rupture-prone plaques.[3][6] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a compelling therapeutic target.[1][4][7]

Lp-PLA2-IN-15 is a novel, potent, and selective inhibitor of the Lp-PLA2 enzyme. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models of cardiovascular disease, with a focus on atherosclerosis. The provided methodologies are based on established models and endpoints for assessing anti-atherosclerotic and anti-inflammatory agents.

Data Presentation

Table 1: Key Parameters for Evaluating this compound Efficacy in a Porcine Model of Atherosclerosis

| Parameter | Control Group (Vehicle) | This compound Treated Group | Expected Outcome with a Potent Inhibitor |

| Plasma Lp-PLA2 Activity | Baseline Activity | Markedly inhibited | >80% reduction |

| Lesion Lp-PLA2 Activity | High Activity | Markedly inhibited | Significant reduction |

| Coronary Artery Plaque Area (% stenosis) | Progressive increase | Attenuated increase | Significant reduction in plaque progression |

| Necrotic Core Area (mm²) | Progressive increase | Significantly smaller | Reduction in necrotic core size |

| Lesion Lysophosphatidylcholine (lyso-PC) Content | High Content | Reduced | Significant decrease |

| Coronary Artery Gene Expression (e.g., IL-1β, NLRP3) | Upregulated | Downregulated | Reduction in pro-inflammatory gene expression |

Table 2: Key Parameters for Evaluating this compound Efficacy in a Murine Model of Angiotensin II-Induced Cardiac Fibrosis

| Parameter | Ang II + Vehicle Group | Ang II + this compound Group | Expected Outcome with a Potent Inhibitor |

| Plasma Lp-PLA2 Activity | Increased | Decreased | Significant reduction |

| Cardiac Lp-PLA2 Protein Expression | Increased | Decreased | Significant reduction |

| Cardiac Fibrosis (Masson's Trichrome) | Significant fibrosis | Attenuated fibrosis | Significant reduction in fibrotic area |

| Ventricular Hypertrophy (Heart weight/body weight) | Increased | Attenuated increase | Significant reduction |

| Macrophage Infiltration (e.g., F4/80 staining) | Increased | Decreased | Significant reduction |

| Cardiac Gene Expression (e.g., NLRP3, IL-1β, Caspase-1) | Upregulated | Downregulated | Significant reduction in inflammasome-related gene expression |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Hypercholesterolemic Swine Model of Atherosclerosis

This model is highly relevant to human atherosclerosis due to the similarities in cardiovascular physiology and lipoprotein metabolism between pigs and humans.[8]

1. Animal Model Induction:

- Use male domestic swine (e.g., Yorkshire pigs), approximately 3 months of age.

- Induce diabetes with a single intravenous injection of streptozotocin.

- Feed a high-cholesterol diet (e.g., containing 2% cholesterol and 15% lard) for a specified period (e.g., 12-24 weeks) to induce hypercholesterolemia and atherosclerosis.[9]

2. Dosing and Administration:

- Randomly assign animals to a vehicle control group or an this compound treatment group.

- Based on prior pharmacokinetic studies, administer this compound orally once daily at a predetermined dose (e.g., a dose analogous to 50 mg/kg/day of darapladib in murine models, adjusted for swine).[5]

- The vehicle control group should receive the same formulation without the active compound.

3. Sample Collection and Analysis: